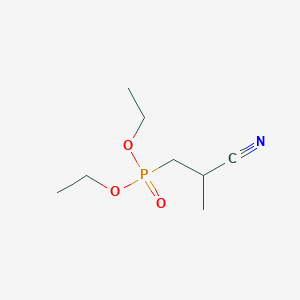
Diethyl (2-cyanopropyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-cyanopropyl)phosphonate is an organophosphorus compound with the molecular formula C7H14NO3P. It is a versatile chemical used in various fields, including organic synthesis and medicinal chemistry. The compound is known for its reactivity and ability to form stable bonds with other molecules, making it valuable in the development of pharmaceuticals and other chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (2-cyanopropyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the alkyl halide, resulting in the formation of the phosphonate ester.
Another method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to produce the desired phosphonate. This reaction is often carried out under mild conditions and can be catalyzed by various metal catalysts to improve yield and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial production typically employs optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2-cyanopropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate to phosphine or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a wide range of phosphonate derivatives .
Aplicaciones Científicas De Investigación
Diethyl (2-cyanopropyl)phosphonate has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals, flame retardants, and plasticizers.
Mecanismo De Acción
The mechanism by which diethyl (2-cyanopropyl)phosphonate exerts its effects involves its ability to form stable bonds with various molecular targets. The compound can interact with enzymes, proteins, and other biomolecules, influencing their activity and function. The specific pathways and targets depend on the context in which the compound is used, such as in medicinal chemistry or biological research .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl (2-cyanoethyl)phosphonate
- Diethyl (1-cyanoethyl)phosphonate
- Diethyl phosphite
Uniqueness
Diethyl (2-cyanopropyl)phosphonate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other phosphonates. Its ability to form stable carbon-phosphorus bonds and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
53324-23-5 |
|---|---|
Fórmula molecular |
C8H16NO3P |
Peso molecular |
205.19 g/mol |
Nombre IUPAC |
3-diethoxyphosphoryl-2-methylpropanenitrile |
InChI |
InChI=1S/C8H16NO3P/c1-4-11-13(10,12-5-2)7-8(3)6-9/h8H,4-5,7H2,1-3H3 |
Clave InChI |
JACSZCGRXZZXKN-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC(C)C#N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3,4-Diaminophenyl)sulfanyl]methyl thiocyanate](/img/structure/B14644713.png)
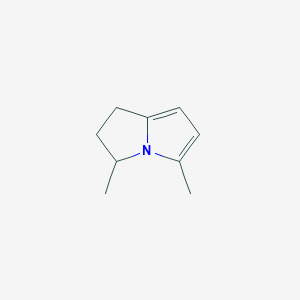
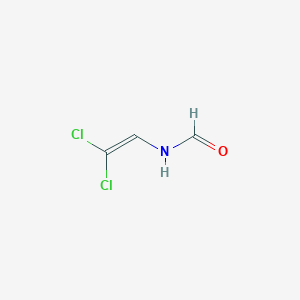
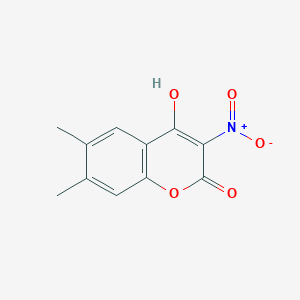
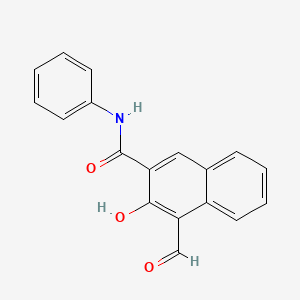
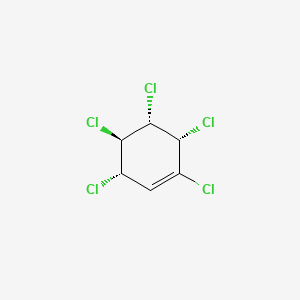



![4-Oxo-4-{3-[4-(phenoxymethyl)phenyl]propyl}-1,4lambda~5~-oxazinane](/img/structure/B14644770.png)
![Sodium 6-(2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14644776.png)

![[1-(Ethanesulfonyl)ethenesulfonyl]benzene](/img/structure/B14644788.png)
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene](/img/structure/B14644800.png)
